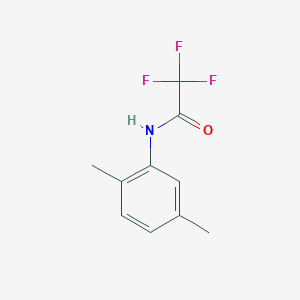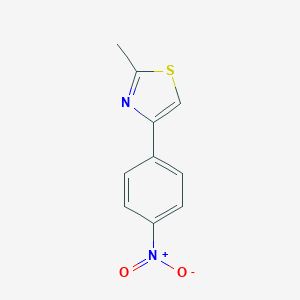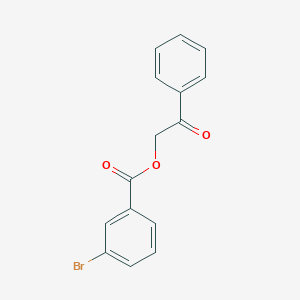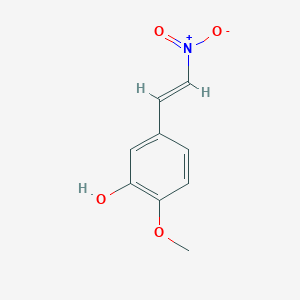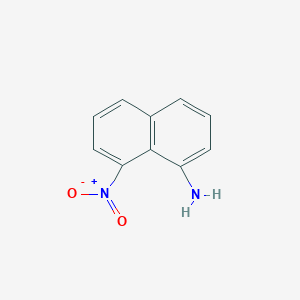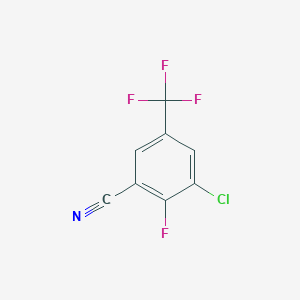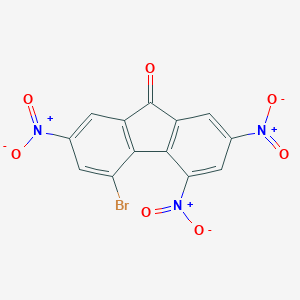
4-Bromo-2,5,7-trinitro-9h-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,5,7-trinitro-9h-fluoren-9-one, commonly known as TNF or Bromofluorophenone, is a chemical compound that has been extensively studied for its uses in various scientific research applications. It is a derivative of fluorenone, which is a yellow crystalline solid that is used in the manufacture of dyes and pharmaceuticals. TNF is a pale yellow to orange crystalline powder that is soluble in organic solvents like acetone, ethanol, and methanol.
Mecanismo De Acción
TNF modifies cysteine residues in proteins by forming covalent bonds with the thiol group of cysteine. This modification can result in changes in the structure and function of the protein, which can be studied using various biochemical and biophysical techniques. TNF has also been shown to modify other amino acid residues, such as histidine and lysine, although the mechanism of these modifications is not well understood.
Efectos Bioquímicos Y Fisiológicos
The modification of proteins by TNF can have a wide range of biochemical and physiological effects. For example, TNF has been shown to inhibit the activity of enzymes that are involved in the metabolism of drugs and other xenobiotics. TNF has also been shown to inhibit the activity of proteins that are involved in the regulation of cell growth and proliferation, which can have implications for the development of cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TNF in lab experiments is its high reactivity and specificity for cysteine residues in proteins. This allows for precise modifications of proteins, which can be useful for studying their function and interactions. However, one limitation of using TNF is its potential toxicity, which can limit its use in certain applications. Additionally, the modification of proteins by TNF can be irreversible, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the use of TNF in scientific research. One area of interest is the development of new methods for the modification of proteins using TNF. This could involve the development of new reagents that are more selective or less toxic than TNF. Another area of interest is the study of the effects of TNF on the structure and function of proteins in living cells. This could involve the development of new imaging techniques that can visualize the modification of proteins by TNF in real-time. Overall, TNF has the potential to be a valuable tool for studying the structure and function of proteins, and its use in scientific research is likely to continue to grow in the future.
Métodos De Síntesis
The synthesis of TNF involves the reaction of 4-bromo-2,5,7-trinitrofluorenone with sodium hydroxide in ethanol. This reaction results in the formation of TNF, which is then purified by recrystallization. The yield of TNF is typically around 60-70%, and the purity can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
TNF has been widely used in scientific research for its ability to modify proteins and peptides. It is commonly used as a reagent for the modification of cysteine residues in proteins, which can be used to study the structure and function of proteins. TNF has also been used as a probe to study the interactions between proteins and other molecules, such as DNA and RNA.
Propiedades
Número CAS |
903-53-7 |
|---|---|
Nombre del producto |
4-Bromo-2,5,7-trinitro-9h-fluoren-9-one |
Fórmula molecular |
C13H4BrN3O7 |
Peso molecular |
394.09 g/mol |
Nombre IUPAC |
4-bromo-2,5,7-trinitrofluoren-9-one |
InChI |
InChI=1S/C13H4BrN3O7/c14-9-3-5(15(19)20)1-7-11(9)12-8(13(7)18)2-6(16(21)22)4-10(12)17(23)24/h1-4H |
Clave InChI |
DUPKPRYUZWXQTM-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])Br)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
903-53-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



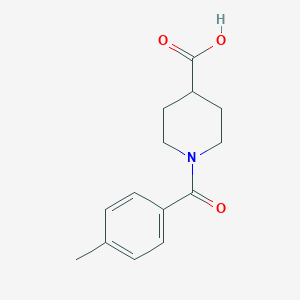
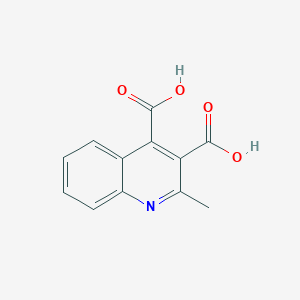
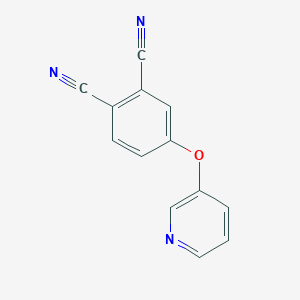
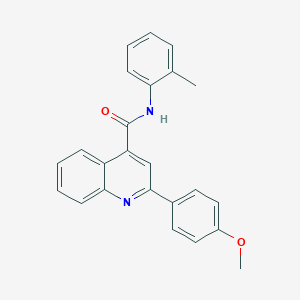
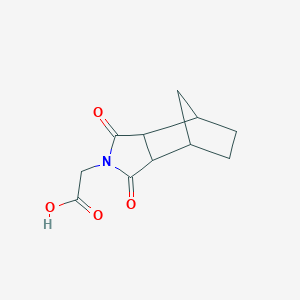
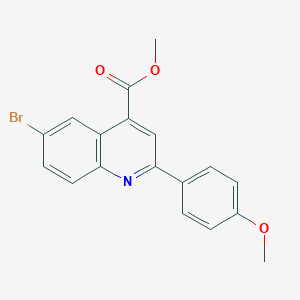
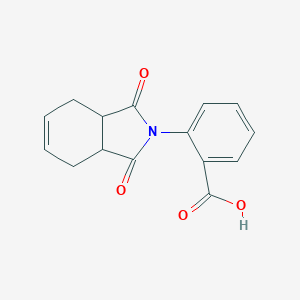
![ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B186232.png)
